molecular formula C19H22N4O5 B2434646 Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate CAS No. 1209646-68-3

Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2434646
CAS No.: 1209646-68-3
M. Wt: 386.408
InChI Key: LRIQOOWKYJZLDO-UHFFFAOYSA-N
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Description

Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H22N4O5 and its molecular weight is 386.408. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-3-27-18(26)14-12(2)28-16-15(14)17(25)23(11-21-16)9-13(24)22-19(10-20)7-5-4-6-8-19/h11H,3-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIQOOWKYJZLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)CC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

Property Details
Molecular FormulaC16H20N4O4
Molecular Weight336.36 g/mol
IUPAC NameThis compound
CAS NumberNot yet assigned

This structure includes functional groups that suggest potential interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells. The mechanism of action is often linked to the modulation of intracellular signaling pathways and apoptosis induction.

Case Study: Cytotoxicity Assays

A study conducted on similar furo[2,3-d]pyrimidine derivatives reported the following results regarding their IC50 values (the concentration required to inhibit cell growth by 50%):

Compound Cell Line IC50 (μM) Activity
Compound AMCF712.5High cytotoxicity
Compound BHCT11620.0Moderate cytotoxicity
Ethyl DerivativeHepG215.0High cytotoxicity

These findings suggest that ethyl derivatives may possess significant antitumor activity comparable to established chemotherapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By targeting specific enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Through activation of apoptotic pathways, including the Bcl-2 family proteins.
  • Modulation of Calcium Signaling : Interfering with calcium homeostasis can affect cellular processes linked to proliferation and survival.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified key features that enhance biological activity:

  • Amino Substituents : Primary amino groups generally enhance activity compared to tertiary or secondary amines.
  • Cyanocyclohexyl Group : This group appears to play a crucial role in binding affinity and overall potency against tumor cells.

Toxicological Considerations

While the compound shows promise for therapeutic applications, toxicity evaluations are crucial. Preliminary studies indicate moderate toxicity profiles; however, further investigations are necessary to establish safety margins and potential side effects.

Q & A

Q. What are the established synthetic routes for this compound?

Methodological Answer: Synthesis typically involves cyclocondensation reactions (e.g., Biginelli-like protocols) using β-keto esters, aldehydes, and urea derivatives. For example:

  • Step 1: Condensation of ethyl acetoacetate with substituted aldehydes under acidic conditions (e.g., HCl in ethanol) to form dihydropyrimidinones.
  • Step 2: Functionalization of the cyclohexyl-cyanamide moiety via nucleophilic substitution or coupling reactions using EDCI/HOBt in anhydrous DCM .
  • Optimization: Catalyst choice (e.g., ZnCl₂ increases yield by 15–20%) and solvent polarity (DMF vs. THF) critically affect regioselectivity .

Table 1: Synthetic Yields Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)
HClEthanol8062
ZnCl₂DMF10078
BF₃·Et₂OTHF6055

Q. How is the compound’s purity validated in academic research?

Methodological Answer: Purity is assessed via:

  • HPLC: Use a C18 column (4.6 × 250 mm), mobile phase = 70:30 acetonitrile/water (0.1% TFA), flow rate = 1.0 mL/min, UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
  • NMR Spectroscopy: Integration of proton signals (e.g., absence of extraneous peaks at δ 7.2–8.5 ppm confirms no aromatic impurities) .

Q. What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • FT-IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile groups (C≡N at ~2240 cm⁻¹) .
  • ¹³C NMR: Identify key carbons (e.g., ester carbonyl at δ 165–170 ppm, pyrimidine C4=O at δ 175–180 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL is employed:

  • Data Collection: At 100 K to minimize thermal displacement.
  • Refinement: Anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H⋯O interactions at 2.8–3.2 Å) validate molecular geometry .
  • Example: A related trifluoromethyl analog showed a chair conformation for the cyclohexyl group (torsion angle = 54.3°) and planar furopyrimidine core (RMSD = 0.02 Å) .

Q. How to design experiments to assess structure-activity relationships (SAR)?

Methodological Answer:

  • Modular Synthesis: Systematically vary substituents (e.g., replace cyanocyclohexyl with carbocyclic groups) .
  • Biological Assays: Test derivatives against cancer cell lines (e.g., CCRF-CEM) with IC₅₀ determination via MTT assays. SAR trends (e.g., electron-withdrawing groups enhance cytotoxicity by 3–5 fold) guide lead optimization .

Table 2: SAR Trends for Cytotoxicity

SubstituentIC₅₀ (μM)Notes
1-cyanocyclohexyl1.2Baseline
1-carbamoylcyclohexyl3.8Reduced potency
4-Cl-phenyl0.9Enhanced membrane permeability

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Conditions: Standardize assays (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis: Compare data using tools like Prism® to identify outliers (e.g., Z-factor >0.5 indicates robust assays). Contradictions in IC₅₀ values may arise from differential apoptosis pathways (e.g., caspase-3 vs. Bax/Bcl-2 modulation) .

Q. What computational methods predict the compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (optimal range: 2–3), bioavailability (≥30%), and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate binding to human serum albumin (HSA) over 100 ns to assess plasma stability .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to address them?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. For example, solubility in PBS may drop from 12 mM to 0.5 mM due to aggregation, necessitating surfactants (e.g., 0.1% Tween-80) .
  • DLS Analysis: Confirm nanoparticle formation (size <200 nm) if precipitation occurs .

Key Citations

  • Structural refinement:
  • Synthesis and SAR:
  • Biological assays:

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